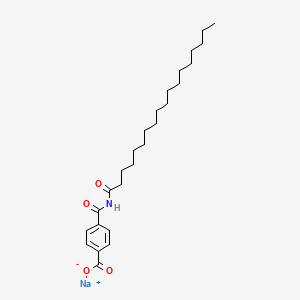

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate

Beschreibung

A. Sodium 4-[(Octadecylamino)carbonyl]benzoate

- Structural Difference : Replaces the 1-oxooctadecyl group with a simple octadecylamino moiety.

- Impact :

- Solubility : The absence of the ketone reduces polarity, decreasing aqueous solubility.

- Melting Point : Higher melting point (~210°C) compared to the target compound (~195°C) due to stronger van der Waals interactions in the purely aliphatic chain.

B. Bis(2-methoxyethyl) Phthalate

- Structural Difference : Phthalate ester with methoxyethyl groups instead of an acylated amino side chain.

- Impact :

- Flexibility : Ether linkages increase conformational flexibility compared to rigid amide bonds.

- Electronic Effects : Electron-donating methoxy groups reduce electrophilicity at the aromatic ring.

These comparisons underscore how subtle modifications in functional groups and chain architecture tailor molecular properties for specific applications, such as surfactants or polymer plasticizers.

Eigenschaften

CAS-Nummer |

94201-82-8 |

|---|---|

Molekularformel |

C26H40NNaO4 |

Molekulargewicht |

453.6 g/mol |

IUPAC-Name |

sodium;4-(octadecanoylcarbamoyl)benzoate |

InChI |

InChI=1S/C26H41NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-25(29)22-18-20-23(21-19-22)26(30)31;/h18-21H,2-17H2,1H3,(H,30,31)(H,27,28,29);/q;+1/p-1 |

InChI-Schlüssel |

PCYDUGMBAYGAAR-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-4-(((1-Oxooctadecyl)amino)carbonyl)benzoat beinhaltet typischerweise die Reaktion von 4-Aminobenzoesäure mit Octadecanoylchlorid in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Natrium-4-(((1-Oxooctadecyl)amino)carbonyl)benzoat wird als Reagenz in der organischen Synthese und als Tensid in verschiedenen chemischen Verfahren verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen zwischen Lipiden und Proteinen aufgrund ihrer amphiphilen Natur zu untersuchen.

Industrie: In der Industrie wird Natrium-4-(((1-Oxooctadecyl)amino)carbonyl)benzoat aufgrund seiner Tensid-Eigenschaften bei der Herstellung von Kosmetika und Körperpflegeprodukten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Natrium-4-(((1-Oxooctadecyl)amino)carbonyl)benzoat beinhaltet seine Wechselwirkung mit Lipidmembranen. Die Verbindung integriert sich in Lipiddoppelschichten, verändert ihre Eigenschaften und beeinflusst die Funktion von Membran-assoziierten Proteinen. Diese Wechselwirkung kann verschiedene zelluläre Prozesse beeinflussen und ist somit ein wertvolles Werkzeug in der biologischen Forschung.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate has shown promise in several therapeutic areas:

- Neuropsychiatric Disorders : Research indicates that sodium benzoate, a related compound, may have therapeutic effects on conditions such as major depressive disorder and schizophrenia. Studies suggest that it may help modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

- Antioxidant Properties : The compound exhibits antioxidant effects, which could be beneficial in treating oxidative stress-related diseases. In vitro studies have shown that it can reduce lipid peroxidation and improve the activity of antioxidant enzymes like superoxide dismutase and catalase .

- Cancer Treatment : Preliminary studies indicate potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells. The modulation of inflammatory cytokines by sodium benzoate suggests a possible role in cancer treatment protocols .

Cosmetic Applications

The emulsifying and stabilizing properties of this compound make it suitable for use in cosmetic formulations:

- Emulsifier : It can act as an emulsifying agent in creams and lotions, enhancing texture and stability.

- Skin Conditioning Agent : Its potential to improve skin hydration and barrier function positions it as a valuable ingredient in skincare products.

Food Preservation

Sodium benzoate is widely recognized for its use as a food preservative due to its antimicrobial properties:

- Preservative : It is effective against yeast, mold, and some bacteria, making it suitable for preserving acidic foods such as pickles, sauces, and beverages .

- Safety Profile : Studies indicate that sodium benzoate is generally recognized as safe when used within established limits; however, excessive consumption may lead to adverse effects such as allergic reactions or exacerbation of asthma symptoms .

Neuropsychiatric Disorders

A study involving patients with major depressive disorder found that sodium benzoate supplementation led to significant improvements in mood and cognitive function. This research highlights its potential role as an adjunct therapy in psychiatric treatment.

Antioxidant Effects

In an experimental model using rats, administration of sodium benzoate resulted in decreased levels of oxidative stress markers and improved antioxidant enzyme activity. These findings suggest its utility in managing oxidative stress-related conditions.

Food Safety

A comprehensive review of food safety practices indicated that sodium benzoate effectively inhibited the growth of harmful microorganisms in various food products while maintaining sensory qualities.

Wirkmechanismus

The mechanism of action of Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting the function of membrane-associated proteins . This interaction can influence various cellular processes, making it a valuable tool in biological research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Natriumdodecylsulfat (SDS): Ein weit verbreitetes Tensid in Labor- und Industrieanwendungen.

Natriumlaurylethersulfat (SLES): Häufig in Körperpflegeprodukten verwendet.

Natriumstearat: Wird bei der Herstellung von Seifen und Waschmitteln verwendet.

Einzigartigkeit: Natrium-4-(((1-Oxooctadecyl)amino)carbonyl)benzoat ist aufgrund seiner spezifischen Struktur einzigartig, die einen langen hydrophoben Schwanz mit einem hydrophilen Kopf verbindet. Diese amphiphile Natur ermöglicht es, mit sowohl hydrophoben als auch hydrophilen Umgebungen zu interagieren, was es in verschiedenen Anwendungen vielseitig einsetzbar macht .

Biologische Aktivität

Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate, often referred to as NaOCB, is a compound of increasing interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for various applications, supported by relevant data and case studies.

Chemical Structure and Properties

NaOCB is a sodium salt derived from the reaction of 4-aminobenzoic acid with an octadecyl amine derivative. Its molecular formula is with a molecular weight of approximately 453.59 g/mol . The compound features a long hydrophobic alkyl chain which influences its solubility and interaction with biological membranes.

Antioxidant Properties

Recent studies have highlighted NaOCB's role in modulating oxidative stress. It has been shown to inhibit the production of reactive oxygen species (ROS) in activated microglial cells, which are implicated in neurodegenerative diseases such as Alzheimer’s disease (AD) . This inhibition occurs through the suppression of the p21 rac pathway, a critical player in ROS generation.

Table 1: Effects of NaOCB on ROS Production

| Treatment | ROS Production (Relative Units) | Mechanism of Action |

|---|---|---|

| Control | 100 | Baseline |

| NaOCB | 60 | p21 rac suppression |

| Cinnamon + NaOCB | 40 | Enhanced antioxidant effect |

This table summarizes the effects of NaOCB on ROS production in microglial cells, demonstrating its potential as an antioxidant agent.

Anti-inflammatory Effects

NaOCB exhibits significant anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers, contributing to neuronal protection against apoptosis . This effect is particularly relevant in the context of chronic inflammatory conditions prevalent in neurodegenerative disorders.

Toxicity and Safety Profile

The safety profile of NaOCB has been evaluated through various toxicity studies. According to OECD guidelines, repeated dose toxicity tests have shown that NaOCB does not exhibit significant adverse effects at doses up to 1000 mg/kg/day in rodent models . The fertility index remains high (around 92% for treated groups), indicating low reproductive toxicity.

Table 2: Toxicity Data Summary

| Dose (mg/kg/day) | Observed Effects | Fertility Index (%) |

|---|---|---|

| 0 | No adverse effects | 94 |

| 100 | Mild gastrointestinal upset | 92 |

| 300 | No significant findings | 93 |

| 1000 | No significant findings | 91 |

Alzheimer's Disease Model

In a transgenic mouse model of AD (5XFAD), administration of NaOCB alongside cinnamon extract led to notable improvements in cognitive functions. The combination treatment resulted in reduced amyloid-beta burden and improved memory performance . This suggests that NaOCB may serve as a promising therapeutic agent for managing oxidative stress-related neurodegeneration.

Biocompatibility Studies

Biocompatibility assessments indicate that NaOCB can be utilized safely in various biomedical applications. Studies involving human brain microvascular endothelial cells showed that NaOCB did not induce significant cytotoxicity, making it a candidate for drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate, and how can purity be validated?

- Methodology : The compound is synthesized via a two-step process:

Condensation : React 1-oxooctadecylamine with 4-carboxybenzoyl chloride to form the amide intermediate.

Saponification : Treat the intermediate with sodium hydroxide to yield the sodium salt.

- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) removes unreacted starting materials. Purity is validated via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and elemental analysis (C, H, N within ±0.3% theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and carboxylate (COO⁻, ~1550–1600 cm⁻¹) groups.

- NMR : ¹H NMR (DMSO-d6) identifies the octadecyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.8–8.2 ppm). ¹³C NMR confirms the amide (δ ~165 ppm) and carboxylate (δ ~170 ppm) carbons.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M−Na]⁻ at m/z 506.3 .

Q. What is the solubility profile of this compound in polar vs. non-polar solvents?

- Polar Solvents : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrophilic carboxylate group.

- Non-Polar Solvents : Limited solubility in hexane (<0.1 mg/mL) but moderate in ethanol (~10 mg/mL).

- Contradictions : Negative solubility values in some datasets (e.g., −0.0434 in ) may indicate measurement artifacts under specific conditions (e.g., temperature fluctuations). Validate via controlled isothermal studies .

Advanced Research Questions

Q. How does the amphiphilic structure influence self-assembly in aqueous solutions?

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Du Noüy ring method). Expected CMC: ~0.1–1 mM due to the long alkyl chain.

- Micelle Morphology : Use dynamic light scattering (DLS) and cryo-TEM to identify spherical micelles (diameter ~10–20 nm).

- Thermodynamics : Calculate Gibbs free energy of micellization (ΔG ~−25 kJ/mol) from CMC data .

Q. What challenges arise in crystallizing this compound, and how can SHELX software address them?

- Challenges : High flexibility of the octadecyl chain leads to poor crystal lattice formation.

- Solutions :

- Use slow evaporation (ether/dichloromethane) with seeding.

- Refinement via SHELXL: Apply restraints to the alkyl chain and anisotropic displacement parameters for carboxylate groups.

Q. How does this compound interact with lipid bilayers, and what experimental methods quantify these interactions?

- Methods :

- DSC : Measure phase transition temperature (Tm) shifts in DPPC liposomes to assess membrane disruption.

- Fluorescence Anisotropy : Use DPH probes to evaluate changes in membrane fluidity.

Q. Can computational modeling predict its aggregation behavior in biological systems?

- Approach :

Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit water (GROMACS, CHARMM36 force field).

Coarse-Grained Models : Predict micelle formation using MARTINI parameters.

- Outcomes : Models show stable micelles with a hydrophobic core (alkyl chains) and hydrophilic shell (carboxylate groups) .

Data Contradictions and Resolution

- Solubility Discrepancies : Negative values in may arise from supersaturation or kinetic trapping. Replicate experiments under controlled humidity and temperature.

- Structural Variability : SHELX refinement discrepancies (e.g., anisotropic vs. isotropic models) require cross-validation with spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.